molecular formula C18H17NO2S3 B2515004 (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-95-0

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2515004
CAS No.: 2035018-95-0
M. Wt: 375.52
InChI Key: CLHSRSRIERTNCM-JLHYYAGUSA-N
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Description

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a conjugated ethenesulfonamide backbone linked to a bithiophene-ethyl moiety. The (E)-stereochemistry of the ethenesulfonamide group ensures spatial rigidity, which may influence its electronic properties and binding interactions.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S3/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHSRSRIERTNCM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps:

  • Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Attachment of the Ethyl Linker: : The ethyl linker is introduced via an alkylation reaction. This can be achieved by reacting the bithiophene derivative with an appropriate ethyl halide under basic conditions.

  • Formation of the Phenylethenesulfonamide Group: : The final step involves the introduction of the phenylethenesulfonamide group. This can be done through a sulfonamide formation reaction, where the ethyl-bithiophene intermediate is reacted with a phenylethenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions. Reagents like bromine or nitric acid can introduce substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is studied for its electronic properties. The bithiophene unit is known for its conductive properties, making this compound a candidate for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. The sulfonamide group is a common pharmacophore in drug design, known for its antibacterial and anti-inflammatory properties. Researchers are investigating its efficacy in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide can be used in the development of advanced materials. Its unique structural features make it suitable for incorporation into polymers and other materials that require specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. In organic electronics, the bithiophene unit facilitates charge transport, contributing to the compound’s conductive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on arylethenesulfonamide derivatives and acetamide-based pharmaceuticals, but none explicitly mention the target compound. Below is a structural and functional comparison based on the closest analogs available in the evidence:

Structural Analog: Potassium Salt of (E)-N-[6-Methoxy-5-(2-Methoxyphenoxy)-2-(Pyrimidin-2-yl)pyrimidin-4-yl]-2-Phenylethenesulfonamide

  • Core Structure : Similar ethenesulfonamide backbone but substituted with a pyrimidine-pyrimidinyl moiety and methoxy groups.
  • Key Differences: Aromatic Systems: The target compound uses a bithiophene unit, whereas this analog employs a pyrimidine-pyrimidinyl system. Solubility: The potassium salt form of the analog enhances aqueous solubility, whereas the target compound’s bithiophene-ethyl group may reduce solubility in polar solvents.
  • Functional Implications : Pyrimidine derivatives often target kinases or nucleic acid-binding proteins, while bithiophenes are more common in optoelectronic applications.

Functional Analog: Acetamide-Based Pharmaceuticals

Examples include N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide and related compounds.

  • Core Structure: Acetamide backbone with stereospecific hydroxy/amino groups and aromatic substituents.
  • Key Differences: Pharmacophore: Acetamide derivatives prioritize hydrogen-bond donors/acceptors (e.g., -OH, -NH2) for target engagement, whereas the sulfonamide group in the target compound may act as a hydrogen-bond acceptor or participate in π-stacking. Aromaticity: The target compound’s bithiophene and phenyl groups provide extended conjugation, unlike the isolated phenyl/dimethylphenoxy groups in acetamide analogs.
  • Therapeutic Relevance : Acetamide derivatives are often protease or peptidase inhibitors (e.g., HIV protease), while sulfonamides with aromatic systems may exhibit kinase or tubulin inhibition.

Research Findings and Data Gaps

Electronic Properties

  • Bithiophene vs. Pyrimidine : Bithiophene’s lower bandgap (~2.5–3.0 eV) compared to pyrimidine (~4.5–5.0 eV) suggests superior charge transport in the target compound .
  • Sulfonamide vs.

Biological Activity

(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to a phenylethenesulfonamide structure. The presence of both aromatic and sulfonamide groups contributes to its chemical reactivity and biological interactions.

Property Details
Molecular Formula C₁₅H₁₅N₁O₂S
Molecular Weight 285.35 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : The compound may bind to receptors, affecting signaling pathways that regulate physiological responses.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of bithiophene compounds exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The sulfonamide group enhances the binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Properties : Research has shown that similar compounds possess antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of bithiophene derivatives suggest that they can mitigate oxidative stress in neuronal cells, providing a therapeutic avenue for neurodegenerative diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Bithiophene Unit : Using coupling reactions such as Suzuki or Stille coupling.
  • Functionalization : Introducing the ethyl linker and phenylethenesulfonamide moiety through specific reaction conditions.

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